molecular formula C21H29N7O17P3+ B038224 NADP nicotinamide-adenine-dinucleotide phosphate CAS No. 122985-21-1

NADP nicotinamide-adenine-dinucleotide phosphate

Cat. No. B038224
M. Wt: 744.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-O
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Description

NADP (nicotinamide-adenine-dinucleotide phosphate) is a coenzyme that plays a crucial role in various biochemical reactions in living organisms. It is a derivative of NAD (nicotinamide-adenine-dinucleotide) and is involved in redox reactions, particularly those related to energy metabolism, biosynthesis, and antioxidant defense.

Scientific Research Applications

Chemo-enzymatic Synthesis and Intracellular Messaging

  • NADP is vital as a metabolic co-substrate and NAADP as a crucial intracellular second messenger for calcium release (Peiling Su et al., 2020).

Role in Aging

  • The NAD+ metabolome, including NADP+, shows significant changes with age, affecting cellular processes like DNA repair and gene expression regulation (J. Clement et al., 2019).

Distribution in the Central Nervous System

  • NADP enzymes exhibit distinct distribution patterns in the central nervous system, particularly in neuronal and glial elements (K. Sims et al., 1974).

Plant Immune Responses

  • In plants, extracellular NADP acts in immune responses against pathogens, highlighting its role in signaling mechanisms (Chenggang Wang et al., 2016).

Transcriptional Regulation and Disease

  • NADP is involved in transcriptional regulation, longevity, and disease pathways, particularly through the regulation of NAD-dependent deacetylases (Su-Ju Lin & L. Guarente, 2003).

Fluorescent Biosensors in Plant Biology

  • NADP(H) plays a significant role in photosynthesis, immunity, and other plant processes, with recent biosensor developments aiding in understanding its functions (Edward N. Smith et al., 2021).

NADP Specificity and Enzyme Mechanism

  • Crystallographic studies reveal how NADP specificity is achieved in enzymes, impacting metabolic roles and mechanisms (M. J. Adams et al., 1995).

Broader Cellular and System Functions

NAD+ in Aging and Disease

  • NAD+, alongside NADP, is significant in age-associated pathologies and neurodegenerative conditions, influencing longevity and nuclear functions (S. Imai & L. Guarente, 2014).

Molecular Aspects of NAD+ Signaling

  • NAD+ and its metabolites, including NADP, are crucial in various cell signaling pathways, serving as substrates for enzymes and ligands for receptors (F. Koch-Nolte et al., 2009).

properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O17P3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102609
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white solid; [Merck Index]
Record name NADP
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Product Name

NADP nicotinamide-adenine-dinucleotide phosphate

CAS RN

604-79-5, 53-59-8
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Nadide phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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